2-Nonenoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-non-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-2-3-4-5-6-7-8-9(10)11/h7-8H,2-6H2,1H3,(H,10,11)/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLXTJMPCFOTOO-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8063171 | |
| Record name | 2-Nonenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Fatty aroma | |
| Record name | (E)-2-Nonenoic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1379/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in oils, Soluble (in ethanol) | |
| Record name | (E)-2-Nonenoic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1379/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.930-0.940 | |
| Record name | (E)-2-Nonenoic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1379/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
14812-03-4, 3760-11-0, 29830-11-3 | |
| Record name | trans-2-Nonenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14812-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Nonenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003760110 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Nonenoic acid, (2E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014812034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nonenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029830113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Nonenoic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Nonenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nonenoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.335 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Non-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.065 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 14812-03-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-NONENOIC ACID, (2E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93232CN67V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Natural Biogenesis and Occurrence of 2 Nonenoic Acid
Identification in Biological Systems
The presence of 2-nonenoic acid has been identified in a range of natural sources. It is recognized for its role in the metabolism of certain organisms and as a component of natural substances. ontosight.ai
Microorganisms
This compound is involved in the metabolic processes of some microorganisms. ontosight.ai For instance, research has suggested that the yeast Zygosaccharomyces rouxii can convert methyl 2-nonenoate into a related compound. researchgate.net Derivatives of nonanoic acid have demonstrated antimicrobial properties against a variety of pathogens, including bacteria like Escherichia coli and fungi such as Candida spp. researchgate.net
Plant Species
This compound and its related compounds have been identified in various terrestrial and aquatic plants.
While the closely related saturated fatty acid, nonanoic acid, has been identified as a major antifungal substance in the root of Hibiscus syriacus and is also found in roses and irises, the direct identification of this compound is less commonly reported in these specific species. nih.govphytopharmajournal.comtandfonline.commdpi.com However, derivatives such as this compound nitrile are listed as components in fragrance compositions, including those with rose scents. google.comgoogle.com
Research has identified the presence of this compound in the roots of young wheat and barley plants. lookchem.com In barley, the compound (E)-2-nonenal can be degraded into nonenoic acid, particularly in the presence of oxygen. scite.ai The related compound 2-Hydroxy-3-(4-methoxyphenyl)propanoic acid is also noted as a constituent of wheat, rye, and barley. hmdb.ca
In the aquatic plant Ceratophyllum demersum (commonly known as coontail or hornwort), a derivative of this compound has been reported. nih.gov Specifically, this compound gamma-lactone was identified in this submerged macrophyte. nih.gov Aquatic plants, including Ceratophyllum demersum, are known to release various allelochemicals, such as fatty acids and their derivatives, which can inhibit the growth of other organisms like cyanobacteria. mdpi.commdpi.com
Crop Plants (e.g., wheat, rye, barley)
Animal Systems (e.g., Royal Jelly)
This compound is a known component of royal jelly, the secretion produced by worker honeybees to feed queen bees and their young. ontosight.ai In studies profiling the fatty acid content of royal jelly using liquid chromatography–high resolution mass spectrometry (LC–HRMS), nonenoic acid was identified as the most abundant among a group of explored C9 and C11 fatty acids. nih.govresearchgate.net While royal jelly contains a variety of fatty acids, including palmitic acid, stearic acid, and oleic acid, the presence of nonenoic acid isomers is a notable finding. researchgate.netnih.gov
Table 1: Occurrence of this compound and Related Compounds in Biological Systems
| Biological System | Species/Source | Compound Identified | Citation |
| Microorganisms | Zygosaccharomyces rouxii | Implied conversion from Methyl 2-nonenoate | researchgate.net |
| Flowering Plants | Hibiscus syriacus | Nonanoic acid (related compound) | nih.govphytopharmajournal.com |
| Roses, Irises | Nonanoic acid (related compound) | mdpi.com | |
| Crop Plants | Wheat, Barley (young roots) | This compound | lookchem.com |
| Barley | Nonenoic acid (from degradation of (E)-2-nonenal) | scite.ai | |
| Aquatic Plants | Ceratophyllum demersum | This compound gamma-lactone (derivative) | nih.gov |
| Animal Systems | Royal Jelly | This compound | ontosight.ainih.govresearchgate.net |
Food Products (e.g., milk, alcoholic beverages, apples, grapes, pecans)
(E)-2-Nonenoic acid is an unsaturated fatty acid that has been identified as a natural constituent in a variety of food products, where it can contribute to their flavor and aroma profiles. mdpi.comresearchgate.net Its presence is documented in fruits, alcoholic beverages, and other items.
The compound is recognized as a flavoring agent by the Food and Drug Administration (FDA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA). nih.gov It is used synthetically in products like non-alcoholic drinks, baked goods, and confectionery. google.com
Alcoholic Beverages: this compound has been detected in beer at concentrations up to 0.01 mg/kg. thegoodscentscompany.comnih.gov Furthermore, its derivative, ethyl 2-nonenoate, is an important contributor to the fruity and floral notes in certain alcoholic beverages, such as Tibetan Qingke Baijiu.
Apples and Grapes: The presence of this compound has been reported in both apple fruit and grapes. thegoodscentscompany.com The related saturated fatty acid, nonanoic acid, also occurs naturally in these fruits. atamanchemicals.comatamanchemicals.com In grapes, nonanoic acid has been measured at levels up to 385 ppm in the skin and 143 ppm in the pulp. govinfo.gov
Milk: While the saturated counterpart, nonanoic acid, is found in goat's milk, direct evidence for the natural occurrence of this compound in milk is not prominent in current research. atamanchemicals.comusda.govatamankimya.com However, this compound is used as a synthetic flavoring in milk-based products like puddings, and a derivative, this compound gamma-lactone, has been identified in milk products. google.comthegoodscentscompany.com
Pecans: The volatile profile of raw and roasted pecans is known to contain nonanoic acid. atamanchemicals.comcaymanchem.comlipidmaps.org However, specific research identifying this compound in pecans is not readily available.
Other Foods: this compound has also been found in mushrooms. thegoodscentscompany.com
The following table summarizes the occurrence of this compound in various food products based on available research findings.
| Food Product | Presence of this compound | Reported Concentration/Note |
| Alcoholic Beverages | Yes (Beer) | Up to 0.01 mg/kg. thegoodscentscompany.comnih.gov |
| Apples | Yes | Reported as a natural component. thegoodscentscompany.com |
| Grapes | Yes | Reported as a natural component. thegoodscentscompany.com |
| Mushrooms | Yes | Reported as a natural component. thegoodscentscompany.com |
Subcellular Localization and Distribution Patterns
The biosynthesis and metabolism of this compound and its derivatives involve specific subcellular compartments, highlighting their roles in cellular processes. In plants, the synthesis of fatty acids, the precursors to compounds like this compound, originates from fundamental building blocks like acetyl-CoA through complex pathways. The creation of unsaturated fatty acids is catalyzed by lipoxygenase (LOX) enzymes, which are part of a large family of fatty acid dioxygenases. researchgate.net The biosynthesis of related plant signaling molecules, such as jasmonates, from fatty acid precursors is known to involve enzymes that are localized within peroxisomes. oup.com
In mammalian systems, derivatives of this compound are implicated in metabolic and signaling pathways within specific organelles. A key derivative, 4-hydroxy-2-nonenoic acid (HNA), is formed from the metabolism of 4-hydroxy-2-nonenal (HNE), an aldehyde generated during the peroxidation of omega-6 polyunsaturated fatty acids. nih.gov
This metabolic conversion of HNE to HNA is a significant detoxification route and has been shown to occur within mitochondria. Specifically, aldehyde dehydrogenase (ALDH) isozymes located in brain mitochondria are responsible for this oxidation. Research on rat brain mitochondria demonstrates that this oxidation process is enantioselective, favoring the (R)-HNE isomer. Furthermore, HNE and structurally related alkenals have been shown to interact with proteins in the inner mitochondrial membrane, such as uncoupling proteins (UCPs) and the adenine (B156593) nucleotide translocase (ANT), to induce mitochondrial uncoupling. researchgate.net
Beyond its role in mitochondrial metabolism, a derivative, 4-hydroxy-trans-2-nonenoic acid, has been identified as a receptor ligand in the cerebral cortex and hippocampus, indicating its potential function in cell signaling through interaction with specific cellular components in these brain regions. mdpi.comresearchgate.net
Biosynthetic and Metabolic Pathways of 2 Nonenoic Acid
Enzymatic Pathways in De Novo Biosynthesis
De novo synthesis refers to the creation of complex molecules from simple precursors. wikipedia.org In fatty acid synthesis, this process typically begins with acetyl-CoA. pharmaguideline.com
The biosynthesis of fatty acids, including the nine-carbon backbone that can lead to 2-nonenoic acid, fundamentally relies on the precursor molecule acetyl-CoA. pharmaguideline.com This acetyl-CoA can be derived from various metabolic sources, with glucose being a primary contributor through glycolysis and pyruvate (B1213749) oxidation. wikipedia.orgpharmaguideline.com While direct de novo synthesis of this compound is not a primary metabolic endpoint in most organisms, engineered pathways have demonstrated the feasibility of producing odd-numbered medium-chain fatty acids from glucose. For instance, engineered Saccharomyces cerevisiae has been shown to produce nonanoic acid (C9:0) and related compounds de novo from glucose. illinois.edu This process involves the creation of a C9 backbone, which is a necessary step for the formation of this compound.
A critical step in determining the final chain length of a fatty acid is the termination of the synthesis cycle. This is primarily carried out by enzymes known as acyl-acyl carrier protein (acyl-ACP) thioesterases (TEs), also called FatA or FatB in plants. nih.govresearchgate.netebi.ac.uk These enzymes catalyze the hydrolysis of the bond between the growing acyl chain and the acyl carrier protein (ACP), releasing a free fatty acid. researchgate.netiastate.edu
The specificity of these thioesterases is a key determinant of the fatty acid profile produced by an organism. ebi.ac.uk For example, some TEs are specific for medium-chain acyl-ACPs, and engineering their activity is a strategy for tailoring fatty acid production. nih.gov Research has confirmed the formation of (E)-2-nonenoyl-ACP, a direct precursor to this compound, which can then be acted upon by other enzymes in specific biosynthetic pathways. researchgate.net The functional characterization of various TEs from different biological sources has revealed significant diversity in their substrate specificity, which can be exploited for the targeted synthesis of specific fatty acids. iastate.edu
In certain specialized metabolic pathways, derivatives of nonenoic acid serve as crucial intermediates. A prominent example is in the biosynthesis of the macrotetrolide antibiotic nonactin (B1679836) by Streptomyces griseus. soton.ac.uk Research has shown that thiol ester derivatives of (2E,6R,8R)- and (2E,6S,8S)-2-methyl-6,8-dihydroxynon-2-enoic acid are incorporated efficiently and stereospecifically into the final nonactin structure. soton.ac.ukrsc.org This provides strong evidence that these complex nonenoic acid derivatives are direct precursors and true intermediates on the nonactin biosynthetic pathway. soton.ac.uk
Enzyme Characterization and Functional Elucidation (e.g., acyl-ACP thioesterases)
Metabolic Transformations and Fates in Biological Systems
Once formed or introduced into a biological system, this compound and its related compounds undergo various metabolic transformations.
A significant metabolic pathway involves the oxidation of related aldehyde compounds. 4-hydroxy-2-nonenal (HNE), a major product of lipid peroxidation, can be metabolized through oxidation to form trans-4-hydroxy-2-nonenoic acid (HNA). mdpi.comnih.govchemfaces.com This reaction is a key detoxification pathway for HNE and is catalyzed by aldehyde dehydrogenase (ALDH) enzymes. nih.govphysiology.org This conversion has been observed in various tissues, including the heart, liver, and brain. nih.govnih.gov
Further oxidative metabolism of HNA can occur. Studies have identified urinary metabolites resulting from the ω-oxidation of HNA, such as 9-hydroxy-HNA. acs.org Subsequent oxidation of this metabolite by alcohol and aldehyde dehydrogenases leads to the formation and excretion of 9-carboxy-HNA. acs.org
| Precursor | Enzyme Family | Resulting Metabolite |
|---|---|---|
| 4-hydroxy-2-nonenal (HNE) | Aldehyde Dehydrogenase (ALDH) | 4-hydroxy-2-nonenoic acid (HNA) |
| 4-hydroxy-2-nonenoic acid (HNA) | (ω-oxidation enzymes) | 9-hydroxy-HNA |
| 9-hydroxy-HNA | Alcohol/Aldehyde Dehydrogenase | 9-carboxy-HNA |
Conjugation is a major pathway for the metabolism and excretion of xenobiotics and metabolic byproducts. Metabolites of HNE, including HNA, are known to be excreted in urine as mercapturic acid (MA) conjugates. nih.gov The formation of HNA-MA lactone has been identified as a marker of in vivo oxidative stress. nih.gov This pathway involves an initial conjugation with glutathione (B108866) (GSH), which is then further metabolized to the corresponding mercapturic acid. nih.gov
Beyond conjugation for excretion, this compound can serve as a precursor in chemical synthesis for producing derivatives through reactions like esterification and amidation.
Role in Lipid Metabolism Pathways
This compound, a medium-chain fatty acid, is an active participant in lipid metabolism. wikipedia.orgwikipedia.org Its involvement is multifaceted, extending from being a downstream product of lipid peroxidation to potentially modulating the activity of key metabolic regulators.
One of the significant pathways involving a form of nonenoic acid is related to the oxidative degradation of lipids. Polyunsaturated omega-6 fatty acids, such as linoleic and arachidonic acid, are susceptible to lipid peroxidation, a process that generates various reactive aldehydes. thegoodscentscompany.com A major product of this process is 4-hydroxy-2-nonenal (HNE). thegoodscentscompany.com In vivo, HNE is metabolized through several routes, one of which is oxidation by the enzyme aldehyde dehydrogenase to form 4-hydroxy-2-nonenoic acid (HNA). thegoodscentscompany.comthegoodscentscompany.com This conversion is a critical step in the detoxification and processing of cytotoxic aldehydes produced during oxidative stress.
Further metabolic processing of HNA can occur via ω-oxidation, leading to the formation of 9-hydroxy-HNA, which can then be oxidized further to 9-carboxy-HNA. thegoodscentscompany.comfishersci.ca These transformations highlight the integration of nonenoic acid structures into the broader network of fatty acid catabolism and detoxification pathways.
Additionally, research into the function of the nuclear receptor Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a master regulator of adipogenesis and lipid metabolism, has revealed its interaction with medium-chain fatty acids (MCFAs). doc-developpement-durable.org Studies have shown that the saturated C9 analogue, nonanoic acid, can function as a natural ligand and partial agonist for PPARγ. guidetopharmacology.orgnih.govctdbase.org Structural analyses have identified nonanoic acid and octanoic acid within the ligand-binding pocket of PPARγ. nih.govctdbase.org This binding is significant as PPARγ activation modulates the transcription of a suite of genes involved in lipid uptake, storage, and glucose homeostasis. doc-developpement-durable.org While these studies focused on the saturated counterpart, the structural similarity suggests a potential role for this compound in interacting with and modulating PPARγ activity, thereby influencing systemic lipid metabolism.
Table 1: Metabolic and Signaling Roles of this compound and Related Compounds
| Interacting Molecule/Pathway | Precursor/Related Compound | Metabolic Process | Resulting Product/Effect |
|---|---|---|---|
| Lipid Peroxidation | ω-6 Polyunsaturated Fatty Acids | Oxidative Degradation | 4-hydroxy-2-nonenal (HNE) |
| Aldehyde Dehydrogenase Pathway | 4-hydroxy-2-nonenal (HNE) | Oxidation | 4-hydroxy-2-nonenoic acid (HNA) thegoodscentscompany.comthegoodscentscompany.com |
| Fatty Acid ω-Oxidation | 4-hydroxy-2-nonenoic acid (HNA) | Hydroxylation & Oxidation | 9-hydroxy-HNA, 9-carboxy-HNA thegoodscentscompany.comfishersci.ca |
| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Nonanoic Acid (Saturated C9 Analogue) | Receptor Binding and Partial Agonism | Modulation of gene expression related to lipid metabolism guidetopharmacology.orgnih.govctdbase.org |
Advanced Synthetic Methodologies for 2 Nonenoic Acid and Analogs
Chemo-Enzymatic Synthesis Approaches
Chemo-enzymatic strategies leverage the high selectivity of biological catalysts combined with the efficiency of chemical reactions. These approaches are particularly valuable for producing functionalized fatty acid derivatives under mild conditions. cirad.fr
The functionalization of fatty acids through C-H oxidation is a powerful tool for creating valuable intermediates. rsc.org Biocatalysts like peroxygenases are notable for their ability to perform regio- and stereoselective oxygenation reactions on both aliphatic and aromatic compounds. rsc.orgresearchgate.net
In the context of nonenoic acid, enzymes from the CYP152 peroxygenase family have demonstrated high regioselectivity for α-hydroxylation. For instance, P450Spα can hydroxylate medium-chain fatty acids (C6, C8, C10) preferentially at the α-position to yield the (S)-enantiomer with high enantiomeric excess (95–>99% ee). rsc.org Similarly, P450Exα is effective for the α-hydroxylation of caproic acid (C6) and dicarboxylic acids like sebacic acid (C10), exclusively forming the α-monohydroxylated product. rsc.org These enzymatic transformations provide a direct route to optically pure α-hydroxylated fatty acids, which are important chiral building blocks. rsc.org
Unspecific peroxygenases (UPOs) are versatile heme-thiolate enzymes that catalyze a wide range of oxygenation reactions using hydrogen peroxide as the oxidant. researchgate.netrsc.org They have been extensively studied for the conversion of unsaturated fatty acids, including 2-nonenoic acid, into epoxides and hydroxylated derivatives. mdpi.com The product distribution is highly dependent on the specific UPO used. mdpi.comresearchgate.net
Epoxidation and Hydroxylation of trans-2-Nonenoic Acid : Studies on various UPOs reveal distinct patterns of reactivity. For example, the peroxygenase from Chaetomium globosum (CglUPO) is highly effective at converting trans-2-nonenoic acid, primarily forming an epoxide at the C2-C3 double bond with yields around 80%. mdpi.com It also produces minor hydroxylation products at positions C2, C3, C7, and C8. mdpi.com In contrast, UPOs from the Psathyrellaceae family, such as CraUPO from Coprinellus radians, show lower conversion rates and favor subterminal hydroxylation at the C7 and C8 positions over epoxidation. mdpi.com
Unique Reactivity : Some UPOs exhibit unique catalytic activity. AaeUPO, for instance, can generate 4-oxo-trans-2-nonenoic acid through a sequential hydroxylation and oxidation process at the C4 position. This highlights the potential of UPOs to create diverse functionalized molecules from a single precursor.
The table below summarizes the catalytic activities of different UPOs on nonenoic acid isomers.
| UPO Source | Substrate | Major Products | Conversion/Yield | Reference |
|---|---|---|---|---|
| Chaetomium globosum (CglUPO) | cis-2-Nonenoic acid | Epoxidation (C2-C3) | 50% conversion, 80% yield of epoxide | |
| Psathyrellaceae sp. (CraUPO) | cis-2-Nonenoic acid | Hydroxylation (C8, C7), Epoxidation | 25-30% conversion; 26-36% C8-OH, 25-29% C7-OH | |
| Recombinant UPO (rCab I) | cis-2-Nonenoic acid | Hydroxylation (C8, C2, C3) | 37% C8-OH, 34% C2-OH, 18% C3-OH | |
| Agrocybe aegerita (AaeUPO) | cis-2-Nonenoic acid | 4-oxo-trans-2-nonenoic acid | 14% yield | |
| Chaetomium globosum (CglUPO) | trans-2-Nonenoic acid | Epoxidation (C2-C3) | ~60% conversion, ~80% yield of epoxide | mdpi.com |
Regioselective and Stereoselective Transformations
Chemical Synthesis Routes
Traditional chemical synthesis remains a cornerstone for the production of this compound, offering robust and scalable methods.
The isomerization of β,γ-unsaturated acids to their more thermodynamically stable α,β-conjugated isomers is a well-established synthetic strategy. A patented method details the conversion of 3-nonenoic acid to this compound through alkali-mediated isomerization. vulcanchem.comgoogle.com
The process involves heating 3-nonenoic acid with a highly concentrated aqueous solution of potassium hydroxide (B78521) (40–65% w/w) at elevated temperatures (145–150°C). vulcanchem.comgoogle.com Under these conditions, the potassium salt of 3-nonenoic acid converts to the corresponding salt of this compound. google.com The high alkali concentration is crucial as it renders the potassium salt of this compound insoluble, which drives the equilibrium toward the product. vulcanchem.comgoogle.com The solid salt is then filtered and neutralized with a strong acid, like hydrochloric acid, to liberate the free this compound. This process typically yields a mixture containing approximately 82% this compound and 18% of the starting 3-nonenoic acid. google.com
The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction involving the condensation of an active methylene (B1212753) compound (like malonic acid) with an aldehyde or ketone. slideshare.net While often used to synthesize α,β-unsaturated acids, specific modifications can direct the outcome.
The reaction between heptanal (B48729) and malonic acid, when catalyzed by certain bases, is a known route for producing nonenoic acid. researchgate.netdntb.gov.ua However, this condensation primarily yields (E)-3-nonenoic acid, not the 2-isomer directly. researchgate.netlookchem.com The reaction proceeds via the nucleophilic addition of the malonic acid enolate to the heptanal carbonyl group, followed by dehydration and decarboxylation. slideshare.net The resulting 3-nonenoic acid can then be subjected to the isomerization process described previously (Section 4.2.1) to obtain the desired this compound. researchgate.net This two-step sequence—condensation followed by isomerization—constitutes a viable pathway from simple precursors to this compound.
The Favorsky rearrangement is a powerful method for the skeletal rearrangement of α-halo ketones in the presence of a base, typically yielding carboxylic acid derivatives. wikipedia.orgddugu.ac.in This reaction is particularly useful for synthesizing the cis-isomer of this compound.
The synthesis starts with the bromination of 2-nonanone (B1664094) to produce the key intermediate, 1,3-dibromo-2-nonanone. This α-haloketone then undergoes a base-catalyzed Favorsky rearrangement. The proposed mechanism involves the formation of a cyclopropanone (B1606653) intermediate, which is subsequently attacked by a nucleophile (such as a hydroxide or alkoxide ion). wikipedia.orgddugu.ac.in The ring-opening of this intermediate leads to the rearranged carboxylate product. When applied to 1,3-dibromo-2-nonanone, this rearrangement yields cis-2-nonenoic acid with a reported yield of 28%. This method provides specific stereochemical control, favoring the formation of the (Z)-isomer.
Esterification and Derivatization Strategies
The carboxyl group and the α,β-unsaturated system of this compound provide reactive sites for various chemical transformations, including esterification and derivatization. These modifications are crucial for creating analogs with tailored properties for applications in flavors, fragrances, and as intermediates in organic synthesis.
Esterification of this compound is a common strategy to modify its physical and chemical properties. The reaction of cis-2-nonenoic acid with alcohols under acidic conditions yields the corresponding esters. For instance, the ethyl ester, ethyl 2-nonenoate, is formed from the reaction of this compound and ethanol (B145695). These esters are valuable in industrial applications, potentially serving as solvents and plasticizers. While the esterification of this compound itself is standard, studies on its saturated analog, nonanoic acid, using catalysts like sulfuric acid or Amberlite IR120, provide insights into the kinetic and thermodynamic parameters of such reactions. researchgate.net
Beyond simple esterification, various derivatization strategies are employed to synthesize novel analogs. These reactions target the carboxylic acid function or the double bond, leading to a diverse range of compounds.
Amidation: this compound can undergo amidation to produce derivatives that are precursors in the synthesis of pharmaceuticals and agrochemicals.
Hydrazide Formation: The acid can be converted to its hydrazide derivative. This compound hydrazide can then be reacted with other molecules, such as 5-nitrofurfural, in a condensation reaction to synthesize compounds like this compound, (5-nitrofurfurylidene)hydrazide, which are explored for potential pharmacological activities. ontosight.ai
Analytical Derivatization: For analytical purposes, such as high-performance liquid chromatography (HPLC), fatty acids are often derivatized to incorporate a UV-absorbing chromophore. A common method involves reacting the fatty acid with 2,4'-dibromoacetophenone (B128361) in the presence of a base. jafs.com.pl This technique is applicable to unsaturated fatty acids, although reaction conditions must be carefully controlled to prevent oxidation or isomerization of the double bond. jafs.com.pl
Reduction and Oxidation: The double bond and carboxylic acid group allow for various reduction and oxidation reactions. The triple bond of 2-nonynoic acid can be selectively reduced to form this compound. Conversely, the ethyl ester of this compound can be reduced to the corresponding alcohol or oxidized to other products.
| Strategy | Reagents/Conditions | Product Type | Significance | Reference |
|---|---|---|---|---|
| Esterification | Alcohol (e.g., ethanol), Acid catalyst | Ester (e.g., Ethyl 2-nonenoate) | Industrial solvents, plasticizers, flavor/fragrance compounds. | |
| Amidation | Amine | Amide | Precursors for agrochemicals and pharmaceuticals. | |
| Hydrazide/Hydrazone Formation | 1. Hydrazine 2. Aldehyde (e.g., 5-nitrofurfural) | Hydrazide, Hydrazone | Investigated for pharmacological activities. | ontosight.ai |
| Analytical Derivatization | 2,4'-dibromoacetophenone, Base | Aromatic ester | Enables UV detection in HPLC analysis. | jafs.com.pl |
Development of Optically Active Stereoisomers
The synthesis of specific stereoisomers of this compound and its analogs is of significant interest, as biological activity is often stereospecific. tandfonline.com While methods for the direct asymmetric synthesis of this compound are not extensively detailed, significant progress has been made in developing optically active analogs, particularly hydroxylated and aminated derivatives.
A prominent example is the separation of enantiomers of trans-4-hydroxy-2-nonenoic acid (HNEA), a metabolite of the lipid peroxidation product trans-4-hydroxy-2-nonenal (HNE). biocrick.comnih.gov Both direct and indirect HPLC methods have been developed for this purpose. nih.gov
Indirect Separation: This approach involves pre-column derivatization of the racemic HNEA with a chiral agent to form diastereomers, which can then be separated on a standard reversed-phase HPLC column. biocrick.comnih.gov One such agent is the chiral amine (1S,2S)-(+)-2-amino-1-(4-nitrophenyl)-1,3-propanediol. biocrick.comnih.gov Another method uses (S)-carbidopa to form diastereomers that are subsequently separated and quantified by LC-MS/MS. und.edu This technique was successfully used to show that HNEA is formed (R)-enantioselectively from HNE in rat brain mitochondrial lysate. biocrick.comnih.gov
Direct Separation: Direct enantioseparation of HNEA can be achieved using a chiral stationary phase (CSP) in the HPLC column, such as Chiralpak AD-RH, which eliminates the need for derivatization. biocrick.comnih.gov
Enzymatic methods have proven highly effective for creating chiral centers with high enantioselectivity. A practical, one-pot synthesis for iso-Boc (S)-2-amino-8-nonenoic acid has been developed. acs.org This process utilizes a highly enantioselective enzymatic reductive amination of an α-keto acid precursor, achieving an enantiomeric excess of over 99.9%. acs.org
Furthermore, general catalytic asymmetric methods are applicable for producing optically active carboxylic acids. Asymmetric hydrogenation of α,β-unsaturated carboxylic acids using a transition metal complex with an optically active phosphine (B1218219) ligand, such as a ruthenium-BINAP derivative, is a known strategy for producing chiral carboxylic acids with high yield. googleapis.comgoogle.com This approach could potentially be adapted for the enantioselective synthesis of this compound.
| Target Compound (Analog) | Methodology | Key Features | Reference |
|---|---|---|---|
| (R)- and (S)-trans-4-Hydroxy-2-nonenoic acid | Indirect HPLC Separation | Pre-column derivatization with a chiral agent (e.g., (S)-carbidopa) to form separable diastereomers. | biocrick.comnih.govund.edu |
| (R)- and (S)-trans-4-Hydroxy-2-nonenoic acid | Direct HPLC Separation | Use of a chiral stationary phase (e.g., Chiralpak AD-RH) to separate enantiomers directly. | biocrick.comnih.gov |
| (S)-2-Amino-8-nonenoic acid | Enzymatic Reductive Amination | Highly enantioselective (>99.9% ee) synthesis from an α-keto acid precursor. | acs.org |
| Optically Active Carboxylic Acids | Asymmetric Hydrogenation | Catalysis with a Ruthenium-optically active phosphine complex (e.g., Ru-OcH-binap). | googleapis.comgoogle.com |
Biological Activities and Mechanistic Underpinnings of 2 Nonenoic Acid
Antimicrobial Efficacy and Mechanisms of Action
2-Nonenoic acid, a monounsaturated fatty acid, has been identified as a component in various natural sources, including traditional medicinal plants and fungal endophytes. epdf.pubmagtechjournal.com Research indicates its contribution to the antimicrobial activities of the extracts in which it is found. magtechjournal.com It is also listed as a useful alkenoic acid in compositions designed to disperse biofilms, although its specific role is not detailed. google.comgoogleapis.com
Extracts containing this compound have demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria.
Studies on extracts from the traditional Chinese medicine Lysimachia capillipes Hemsl, which contain this compound as a constituent, have shown antibacterial activity against the Gram-positive bacterium Bacillus subtilis. magtechjournal.com Similarly, an ethyl acetate (B1210297) extract from an endophytic fungus, which was found to contain a derivative of this compound, exhibited an inhibition zone of 29 mm against Bacillus subtilis. ekb.eg
Specific research data detailing the activity of pure this compound against Sarcina lutea and Mycobacterium smegmatis is not extensively covered in the available literature. An encyclopedia of traditional Chinese medicines notes that other compounds have shown activity against Mycobacterium smegmatis. epdf.pubepdf.pub
The same extracts of Lysimachia capillipes Hemsl that contain this compound have also been confirmed to possess antibacterial activity against the Gram-negative bacterium Escherichia coli. magtechjournal.com Furthermore, an endophytic fungal extract containing a this compound derivative showed a significant 31 mm inhibition zone against E. coli. ekb.eg
There is limited specific information available regarding the direct action of this compound against Salmonella typhimurium.
The compound apratoxin, a natural product that contains a modified 7-hydroxy-5,8,8-trimethyl-2-nonenoic acid residue in its structure, has been noted in research concerning its effects against Propionibacterium acnes. researchgate.netnih.gov
Detailed studies focusing on the specific inhibitory effects of this compound on Staphylococcus epidermidis and Streptomyces nojiriensis are not prominent in the reviewed scientific literature.
| Bacterium | Source of Extract | Active Component Noted | Observed Activity | Citation |
|---|---|---|---|---|
| Bacillus subtilis | Lysimachia capillipes Hemsl | This compound | General antibacterial activity | magtechjournal.com |
| Bacillus subtilis | Endophytic Fungus | This compound derivative | 29 mm inhibition zone | ekb.eg |
| Escherichia coli | Lysimachia capillipes Hemsl | This compound | General antibacterial activity | magtechjournal.com |
| Escherichia coli | Endophytic Fungus | This compound derivative | 31 mm inhibition zone | ekb.eg |
| Propionibacterium acnes | Cyanobacteria (source of Apratoxin) | 7-hydroxy-5,8,8-trimethyl-2-nonenoic acid (residue in Apratoxin) | Compound studied against P. acnes | researchgate.netnih.gov |
The precise molecular mechanisms underlying the antibacterial action of this compound have not been fully elucidated. Some research on plant extracts from Bupleurum species, which contain this compound, suggests that the inhibition of protein synthesis may be a potential mechanism of action for the compounds within the extract. scribd.com However, studies focusing specifically on this compound's role in inhibiting microbial cellular protein synthesis or causing direct cell wall damage are lacking.
This compound and its derivatives are recognized for their antifungal properties. google.com Fatty acids, in general, are known to interfere with fungal membranes by disrupting the lipid bilayer. ekb.eg
Extracts of Lysimachia capillipes Hemsl, which include this compound, exhibit strong activity against the fungus Candida albicans. magtechjournal.com Additionally, a derivative identified as this compound, 9-(dimethylamino)-7-hydroxy-2-methyl-9-oxo-, methyl ester, found in an endophytic fungus, was part of an extract that showed activity against Aspergillus fumigatus. ekb.egtjnpr.org Another complex molecule, apratoxin, which contains a modified this compound unit, demonstrated antifungal activity against Candida albicans. nih.gov
| Fungus | Source of Extract | Active Component Noted | Observed Activity | Citation |
|---|---|---|---|---|
| Candida albicans | Lysimachia capillipes Hemsl | This compound | Strong antibacterial activity | magtechjournal.com |
| Aspergillus fumigatus | Endophytic Fungus | This compound, 9-(dimethylamino)-7-hydroxy-2-methyl-9-oxo-, methyl ester, (E)- | Antifungal activity | ekb.egtjnpr.org |
| Candida albicans | Cyanobacteria (source of Apratoxin) | 7-hydroxy-5,8,8-trimethyl-2-nonenoic acid (residue in Apratoxin) | Antifungal activity | nih.gov |
Antifungal Activity
Fungal Pathogen Inhibition
This compound has demonstrated notable fungicidal activity. chemicalbook.com Research has identified its efficacy against several fungal pathogens. While much of the research in the broader class of C9 fatty acids focuses on the saturated nonanoic acid, the findings provide a valuable framework for understanding the potential of this compound.
Nonanoic acid, a closely related compound, has shown potent antifungal effects against Trichophyton mentagrophytes. researchgate.net It has also been identified as the antifungal substance in the root of Hibiscus syriacus Ggoma. researchgate.net Studies have also documented the inhibitory effects of nonanoic acid on the cacao pathogens Crinipellis perniciosa and Moniliophthora roreri. researchgate.net Furthermore, derivatives of methyl-branched nonanoic acid have shown effectiveness against Candida species. researchgate.net
Spore Germination and Mycelial Growth Inhibition
The mechanism of fungal inhibition by C9 fatty acids often involves the disruption of spore germination and mycelial growth. Nonanoic acid has been reported as an inhibitor of these processes in pathogenic fungi. researchgate.net It has been shown to prevent the swelling of spores, acting as a stable inhibitor of spore germination. researchgate.net
Antialgal Effects
The application of fatty acids for controlling harmful algal blooms has been a subject of significant research. Studies on the closely related nonanoic acid reveal potent antialgal effects against the cyanobacterium Microcystis aeruginosa. repec.orgmdpi.com The inhibitory effects are concentration-dependent, with higher concentrations leading to greater inhibition of algal growth. repec.orgresearchgate.net At concentrations below 0.5 mg/L of nonanoic acid, M. aeruginosa has shown the ability to recover. repec.orgresearchgate.net
Environmental Factors Influencing Antialgal Activity
The efficacy of nonanoic acid as an antialgal agent is influenced by several environmental factors. Research has shown that its inhibitory effect on M. aeruginosa is more pronounced under specific conditions. repec.orgmdpi.comresearchgate.net
| Environmental Factor | Optimal Condition for Inhibition |
| pH | 5.5 (Acidic) |
| Temperature | 15 °C |
| Nitrogen Concentration | 0.75 mg/L |
| Phosphorus Concentration | 2 mg/L |
| Light Intensity | Increased intensity did not decrease inhibition |
This table presents data on the optimal environmental conditions for the antialgal activity of nonanoic acid against M. aeruginosa. repec.orgmdpi.comresearchgate.net
The growth-inhibitory effect was observed to be greater at lower temperatures and lower light intensities. jst.go.jp For instance, the decrease in M. aeruginosa growth at 20°C was 1.9 times the rate observed at 30°C. jst.go.jp
Cellular Impact on Algal Photosynthesis and Extracellular Organic Matter Release
The primary mechanism for the antialgal activity of nonanoic acid involves significant cellular disruption. It primarily inhibits the release of extracellular organic matter in the early stages, which leads to cell death. repec.orgresearchgate.net This process results in an increased concentration of dissolved organic carbon (DOC) in the culture medium, consisting mainly of aromatic compounds and proteins. repec.orgresearchgate.net Furthermore, these fatty acids can cause irreversible damage to the algae's antioxidant defense system at high concentrations. repec.org
The photosynthetic activity of M. aeruginosa is also a major target. The allelopathic effects manifest as a reduction in photosystem II (PSII) activity, which is a key mechanism for growth inhibition. jst.go.jp
Anti-inflammatory Pathways and Cellular Signaling
This compound and its derivatives are recognized for their potential to modulate inflammatory pathways. It is described as having anti-inflammatory properties and has been investigated for its role in drug formulations for creating anti-inflammatory medications. chemicalbook.comontosight.aichemimpex.com The ethyl ester of this compound is also noted for its potential to influence inflammatory pathways.
Much of the detailed mechanistic insight comes from studies of related compounds, such as 4-hydroxy-2-nonenoic acid, which is known to possess anti-inflammatory effects. nih.gov
Roles in Plant Biology and Phytochemistry
This compound is a naturally occurring compound in the plant kingdom. It has been identified as a constituent of the volatile oil of Bupleurum chinense. chemicalbook.com Its saturated counterpart, nonanoic acid, occurs naturally as esters in the oil of Pelargonium (geraniums) and has been found in the leaves of Diplopterys pubipetala. wikipedia.orgmdpi.com
In the context of allelopathy—the chemical inhibition of one organism by another—nonanoic acid released from the aquatic plant Myriophyllum spicatum has been identified as a potent inhibitor of Microcystis aeruginosa growth. mdpi.com Furthermore, the ammonium (B1175870) salt of nonanoic acid is utilized as a herbicide, working by disrupting the plant cell membranes, which leads to oxidative damage and desiccation. wikipedia.org
Seed Germination and Seedling Growth Promotion
Nonanoic acid, a closely related saturated fatty acid, has demonstrated varied effects on seed germination and seedling development, with outcomes often dependent on concentration and plant species. Some research indicates that nonanoic acid can promote the germination of plant seeds and enhance the growth of seedlings. researchgate.net Conversely, other studies have reported an inhibitory role. For instance, nonanoic acid has been shown to inhibit the germination of non-dormant wild oat seeds, an effect potentially linked to the disruption of membrane structure and function rather than the induction of a true dormant state. oup.com Increasing concentrations of nonanoic acid progressively reduced the growth of the coleoptile and roots in intact seedlings. oup.com In species like lettuce and wild oats, nonanoic acid was among the most effective short-chain fatty acids at preventing germination. scielo.br At a concentration of approximately 2 x 10-3M, it reduced the germination of non-dormant oat seeds by 50%. stir.ac.uk
Systemic Acquired Resistance (SAR) Signaling
Systemic Acquired Resistance (SAR) is a crucial plant defense mechanism that provides long-lasting, broad-spectrum protection against secondary infections throughout the plant. nih.gov The signaling pathway for SAR is complex, involving multiple chemical signals. Research has identified a critical role for the protein ENHANCED DISEASE SUSCEPTIBILITY1 (EDS1) in generating the SAR signal. nih.govtum.de
A key function of EDS1 is to promote the accumulation of specific dicarboxylic acids that act as signaling molecules. nih.gov The SAR-deficient phenotype of eds1 mutant Arabidopsis plants is linked to a reduced capacity to accumulate azelaic acid (AzA) and its precursor, 9-oxo nonanoic acid (ONA). nih.gov This indicates that EDS1 is a vital upstream regulator in the biosynthesis of these signaling molecules. tandfonline.com The pathway involves the formation of ONA, which is then converted into the dicarboxylic acid AzA. nih.gov This AzA-dependent signaling branch, regulated by EDS1, constitutes a significant part of the SAR response, operating alongside other signals like salicylic (B10762653) acid. nih.govnih.gov
Allelopathic Interactions in Plant Competition
Allelopathy refers to the chemical inhibition of one organism by another. Nonanoic acid has been identified as an allelochemical that can influence plant and algal competition. In studies investigating control strategies for the harmful macroalgae Ulva prolifera, which forms massive green tides, nonanoic acid was shown to have an inhibitory effect on its growth. researchgate.net This negative effect is attributed to the induction of oxidative damage through the excessive production of reactive oxygen species within the algae's cells, demonstrating a clear allelopathic mechanism of action against a competing organism. researchgate.net
Modulation of Cellular and Biochemical Processes
Impact on Lipid Metabolism and Cell Signaling Pathways
As a medium-chain monounsaturated fatty acid, this compound is involved in lipid metabolism and cellular signaling. foodb.cahmdb.ca Fatty acids are fundamental to cellular functions, serving as energy sources, membrane components, and signaling molecules. foodb.ca The metabolism of related compounds underscores its position within these pathways. For example, 4-hydroxy-2-nonenal (4-HNE), a product of lipid peroxidation, is metabolized by aldehyde dehydrogenase into 4-hydroxy-2-nonenoic acid (HNA). researchgate.net This conversion is part of a detoxification process that protects cells from the damaging effects of aldehydic lipid peroxidation products. researchgate.net The existence of such metabolic routes highlights the integration of unsaturated fatty acids like this compound into the broader network of lipid processing and cellular defense.
Influence on Postsynaptic Glutamate (B1630785) Receptor Density
Recent research using a Drosophila melanogaster (fruit fly) model for amyotrophic lateral sclerosis (ALS) has shown that nonanoic acid can influence the structure of the neuromuscular junction (NMJ). mdpi.com In this model, the expression of ALS-associated peptides leads to motor function defects and degeneration at the NMJ. mdpi.com
Treatment with nonanoic acid was found to rescue these motor impairments. mdpi.comresearchgate.net Mechanistically, nonanoic acid was shown to modify the density of postsynaptic glutamate receptors. researchgate.netresearchgate.net Specifically, it reversed the pathological increase in the density of the glutamate receptor subunit DGluR-IIA, which is a key determinant of the postsynaptic response at this synapse. mdpi.comresearchgate.net These findings suggest a role for nonanoic acid in modulating glutamatergic signaling by altering the abundance of postsynaptic receptors.
Interaction with Antioxidant Defense Systems
Nonanoic acid has been shown to interact with the antioxidant defense systems of algae, often by inducing significant oxidative stress. researchgate.netmdpi.com Studies on the microalga Microcystis aeruginosa and the macroalga Ulva prolifera found that exposure to nonanoic acid led to the excessive production of reactive oxygen species (ROS). researchgate.netmdpi.com
This surge in ROS can overwhelm the cell's natural antioxidant capacities. At high concentrations, nonanoic acid can cause irreversible damage to the algae's antioxidant defense system, leading to cell death. mdpi.comresearchgate.net This demonstrates a direct influence on the balance between pro-oxidant and antioxidant processes within the cell, positioning nonanoic acid as a potent modulator of oxidative stress.
Enzyme Modulation (e.g., aldehyde dehydrogenase, unspecific peroxygenases)
The interaction of this compound with various enzymes is a critical aspect of its biological significance. Research has particularly focused on its role as a substrate and modulator for unspecific peroxygenases and its position as a product of aldehyde dehydrogenase activity.
Unspecific peroxygenases (UPOs, EC 1.11.2.1) are a versatile class of fungal heme-thiolate enzymes that catalyze a wide range of oxyfunctionalization reactions. researchgate.net Studies have demonstrated that trans-2-nonenoic acid is an effective substrate for several UPOs, undergoing conversion to various oxidized products, including epoxides and hydroxylated derivatives. researchgate.netmdpi.com
The conversion of trans-2-nonenoic acid is highly dependent on the specific UPO used, with enzymes from different fungal sources exhibiting varying efficiencies and product profiles. researchgate.netresearchgate.net For instance, a study screening eleven different UPO preparations found that CglUPO, from the ascomycetous fungus Chaetomium globosum, was the most efficient in converting trans-2-nonenoic acid. researchgate.netmdpi.com In contrast, the product pattern for oxidized α,β-unsaturated fatty acids like trans-2-nonenoic acid was more varied among the tested UPOs, with the enzymes clustering into six groups based on the products formed. researchgate.netresearchgate.net
The interaction between this compound and UPOs can also modulate the stability of the enzyme. For example, some UPOs, which were inactivated when using trans-2-octenoic acid as a substrate, were not inactivated with trans-2-nonenoic acid. researchgate.net This suggests that the binding of trans-2-nonenoic acid in the active site can reduce catalase-like side reactions that may otherwise lead to enzyme inactivation. researchgate.net
Research has identified several products from the UPO-catalyzed oxidation of this compound. For example, the recombinant UPO, rCab I, hydroxylated cis-2-nonenoic acid at positions C2, C3, and C8. Meanwhile, AaeUPO from Agrocybe aegerita was found to generate 4-oxo-trans-2-nonenoic acid through a sequential hydroxylation and oxidation process.
Table 1: Conversion of trans-2-Nonenoic Acid by Various Unspecific Peroxygenases (UPOs)
| UPO Source Organism | UPO Abbreviation | Key Findings | Reference |
|---|---|---|---|
| Chaetomium globosum | CglUPO | Most effective in converting trans-2-nonenoic acid with a conversion rate of 60%. researchgate.net It was not inactivated during the reaction with this substrate. researchgate.net | researchgate.net |
| Agrocybe aegerita | AaeUPO | Not inactivated by peroxide during the conversion of trans-2-nonenoic acid. researchgate.net Generates 4-oxo-trans-2-nonenoic acid from cis-2-nonenoic acid. | researchgate.net |
| Coprinellus radians | CraUPO | Showed activity in converting trans-2-nonenoic acid and was not inactivated by peroxide during the reaction. researchgate.net | researchgate.net |
| Candolleomyces aberdarensis | rCab I | The recombinant form (rCab I) was not inactivated during the reaction with trans-2-nonenoic acid. researchgate.net It hydroxylated cis-2-nonenoic acid at C2 (34%), C3 (18%), and C8 (37%). | researchgate.net |
| Marasmius rotula | MroUPO | Showed strong inactivation during the course of the reaction with trans-2-nonenoic acid. researchgate.net | researchgate.net |
| Marasmius wettsteinii | MweUPO | Exhibited strong inactivation during the reaction. researchgate.net | researchgate.net |
Aldehyde dehydrogenases (ALDHs) are a superfamily of NAD(P)+-dependent enzymes that catalyze the oxidation of a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids. researchgate.nettandfonline.com In the context of this compound, ALDHs are primarily involved in its formation from the corresponding aldehyde, 2-nonenal (B146743).
One of the well-studied roles of ALDH is the detoxification of toxic lipid peroxidation products, such as 4-hydroxy-2-nonenal (HNE). nih.govmdpi.com ALDH enzymes, particularly the mitochondrial isoform ALDH2, oxidize HNE to the less toxic 4-hydroxy-2-nonenoic acid (HNA). nih.govmdpi.comuni.lunih.gov This metabolic conversion is a critical cellular defense mechanism against oxidative stress. nih.gov The inhibition of ALDH2 can disrupt this detoxification process, leading to the accumulation of harmful aldehydes. nih.gov
Studies have shown that the conversion of 2-nonenal to this compound by aldehyde dehydrogenase is a crucial step for certain biological activities. For instance, 2-nonenal itself could not reactivate GDP-inhibited UCP1-dependent oxygen consumption in brown fat mitochondria. researchgate.net However, when aldehyde dehydrogenase and NAD+ were present, 2-nonenal was converted to this compound, which then stimulated oxygen consumption to the same degree as directly added this compound. researchgate.net This demonstrates that the enzymatic conversion to the carboxylic acid form is essential for this particular biological function. researchgate.net
Different ALDH isozymes exhibit varying efficiencies and substrate specificities. For example, purified rat ALDH5A was found to enantioselectively oxidize (R)-HNE, while rat ALDH2 did not show enantioselectivity for HNE. acs.orgnih.gov Furthermore, the presence of Mg2+ ions can modulate the activity and enantioselectivity of these enzymes. acs.orgnih.gov
Table 2: Role of Aldehyde Dehydrogenase in the Formation of this compound Derivatives
| Enzyme | Substrate | Product | Significance | Reference |
|---|---|---|---|---|
| Aldehyde Dehydrogenase (general) | 2-Nonenal | This compound | Conversion is necessary for the activation of UCP1-dependent respiration. researchgate.net | researchgate.net |
| ALDH2 (mitochondrial) | 4-hydroxy-2-nonenal (HNE) | 4-hydroxy-2-nonenoic acid (HNA) | A major pathway for detoxifying the cytotoxic aldehyde HNE. nih.govmdpi.comuni.lunih.gov | nih.govmdpi.comuni.lunih.gov |
| ALDH5A | (R)-4-hydroxy-2-nonenal ((R)-HNE) | (R)-4-hydroxy-2-nonenoic acid | Demonstrates enantioselective oxidation of HNE. acs.orgnih.gov | acs.orgnih.gov |
| ALDH1A1 | 4-hydroxy-2-nonenal (HNE) | 4-hydroxy-2-nonenoic acid | Plays a role in detoxifying HNE in human lens and neuroblastoma cells. tandfonline.comnih.gov | tandfonline.comnih.gov |
Ecological and Environmental Aspects of 2 Nonenoic Acid
Role in Natural Ecosystems
2-Nonenoic acid, an unsaturated fatty acid, plays a multifaceted role in the intricate web of natural ecosystems. Its presence has been identified in various organisms, where it can function as a semiochemical, influencing the behavior of both members of the same species and different species.
Chemical communication is a fundamental process in many ecosystems, and this compound has been implicated as a key player in these interactions. Semiochemicals, the information-bearing molecules, are broadly categorized as pheromones for intra-species communication and allelochemicals for inter-species communication. microservices.esdiva-portal.orgrsc.org
Research has identified nonanoic acid, a related saturated fatty acid, as a component of the aggregation-attachment pheromone of certain tick species, such as Amblyomma variegatum and Amblyomma hebraeum. usda.govodu.edu In this context, it is part of a chemical blend that attracts other ticks to a suitable host. odu.edu While specific studies on this compound's pheromonal activity are less common, its structural similarity to known semiochemicals suggests a potential role. For instance, in the African butterfly Bicyclus anynana, a derivative, (Z)-9-hydroxy-6-nonenoic acid, has been identified as a major volatile compound in the androconia, which are scent-releasing organs in male butterflies. rsc.org
As an allelochemical, this compound can mediate interactions between different species. microservices.es For example, it has been found in royal jelly, the substance produced by worker bees to nourish larvae, where it exhibits antimicrobial properties that likely protect the larvae from infections. ontosight.ai This demonstrates a defensive role, where the compound produced by one species (honeybees) inhibits the growth of another (microbes).
The influence of this compound on biodiversity is complex. Its role as a semiochemical can help maintain species-specific behaviors, such as mating and aggregation, which are crucial for population stability. odu.edu Furthermore, its antimicrobial properties can shape microbial communities in specific niches, such as beehives. ontosight.ai
Conversely, when used in ecological management, such as in herbicidal formulations, it can impact plant biodiversity by selectively or non-selectively removing certain plant species. atamankimya.comeurekaag.com.au However, due to its natural origin and rapid degradation, its impact is generally considered minimal and non-persistent, allowing for the recovery of the ecosystem. atamankimya.comatamankimya.com Herbicides containing nonanoic acid are noted for not interfering with biodiversity in the long term and having no residual effects, making them suitable for soil cleaning even before sowing or transplanting. atamankimya.com
Inter- and Intra-species Chemical Communication
Environmental Fate and Biodegradation Pathways
Understanding the environmental fate of this compound is crucial for assessing its ecological impact. Generally, as a naturally occurring fatty acid, it is considered to have a benign environmental profile. atamanchemicals.com
This compound is not considered a persistent substance in the environment. fishersci.fi It is readily biodegradable, meaning it is broken down by microorganisms into simpler substances. sigmaaldrich.cnindustrialchemicals.gov.au In standard tests, nonanoic acid, its saturated counterpart, has shown significant biodegradation, indicating that it will not persist in the environment. industrialchemicals.gov.au The ultimate degradation products are primarily carbon dioxide and water. nih.gov
In terrestrial environments, this compound is expected to be degraded by soil microorganisms. usda.govnih.gov The degradation process for fatty acids like nonanoic acid in soil involves the sequential elimination of two-carbon fragments through beta-oxidation by lipases. industrialchemicals.gov.aunih.gov This process leads to the formation of shorter-chain fatty acids, which are further degraded. nih.gov The half-life of nonanoic acid in soil is relatively short, with studies showing a DT50 (time for 50% dissipation) of around 2.1 days at 12°C. europa.eu
In aquatic environments, this compound is also subject to rapid biodegradation. europa.eu While it is nearly insoluble in water, any dissolved fraction is broken down by aquatic microorganisms. atamanchemicals.com The degradation in water is also expected to be rapid. europa.eu Additionally, in aquatic systems, nonanoic acid's effectiveness as an algaecide against organisms like Microcystis aeruginosa is influenced by environmental factors such as pH and temperature, with higher efficacy in acidic conditions and lower temperatures. mdpi.com
Non-Persistence and Ultimate Biodegradability
Applications in Ecological Management
The properties of this compound and its derivatives have led to their use in various ecological management applications, primarily as natural herbicides and blossom thinners.
As a natural herbicide, nonanoic acid (often in the form of its ammonium (B1175870) salt) is used for the non-selective, burn-down control of weeds. atamankimya.comeurekaag.com.auatamanchemicals.com It acts by stripping the waxy cuticle of the plant, leading to cell disruption, leakage, and desiccation. atamanchemicals.com This mode of action is fast, with visible damage to treated plants occurring within hours. atamanchemicals.com It is used to control weeds in various settings, including agricultural fields, golf courses, and greenhouses. atamankimya.comatamanchemicals.com Formulations have been developed that combine nonanoic acid with other herbicides like glyphosate (B1671968) to provide both a quick knockdown effect and systemic action. eurekaag.com.auatamanchemicals.com
Another significant application is as a blossom thinner for fruit trees like apples and pears. atamankimya.comatamanchemicals.comchemicalbook.in By thinning the blossoms, it helps to increase the quality and yield of the fruit and encourages the tree to produce fruit annually rather than biennially. atamankimya.comatamanchemicals.com
The use of this compound and related compounds in these applications is favored due to their natural origin, rapid action, and minimal environmental impact owing to their non-persistence and biodegradability. atamankimya.comatamankimya.com
Analytical Research Methodologies for 2 Nonenoic Acid
Chromatographic Techniques for Separation and Quantification
Chromatography is fundamental to isolating 2-nonenoic acid from complex mixtures, enabling its quantification and sensory analysis. Both gas and liquid chromatography are employed, each offering distinct advantages depending on the research objective.
Gas Chromatography-Olfactometry (GC-O) is a specialized technique that combines the separation capabilities of gas chromatography with human sensory perception. nih.gov It is an invaluable tool for identifying compounds responsible for the specific aroma and flavor profiles of various substances. In a GC-O system, the effluent from the GC column is split, with one portion directed to a standard detector (like a mass spectrometer or flame ionization detector) and the other to an olfactory port where a trained assessor can sniff the eluting compounds and describe their odor characteristics. nih.gov
Several GC-O methods are used to evaluate the sensory impact of volatile compounds, including:
Detection Frequency Methods: A panel of assessors analyzes a sample, and the frequency at which an odor is detected at a specific retention time is recorded. nih.gov
Dilution to Threshold Methods: A sample is sequentially diluted and analyzed until the odor of a specific compound is no longer detectable, providing a semi-quantitative measure of its odor potency, often expressed as a flavor dilution (FD) factor. nih.gov
Direct Intensity Methods: Assessors rate the intensity of each odor as it elutes from the olfactory port. nih.gov
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of this compound. A reverse-phase (RP) HPLC method has been developed for its analysis under simple conditions. sielc.com This method utilizes a C18 column (such as Newcrom R1) with a mobile phase typically consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For applications requiring compatibility with mass spectrometry (MS), phosphoric acid is replaced with a volatile alternative such as formic acid. sielc.com This HPLC method is robust and scalable, making it suitable for both analytical quantification and larger-scale preparative separation to isolate impurities. sielc.com
Furthermore, advanced HPLC methods have been developed for related hydroxy fatty acids, such as trans-4-hydroxy-2-nonenoic acid (HNEA), a significant metabolite of the lipid peroxidation product trans-4-hydroxy-2-nonenal (HNE). nih.govnih.gov Researchers have established both direct and indirect RP-HPLC methods for the enantioseparation of HNEA. nih.govbiocrick.com
Indirect Method: This approach involves pre-column derivatization of the HNEA enantiomers with a chiral agent, followed by the separation of the resulting diastereomers on a standard achiral column, like a Spherisorb ODS2. nih.govnih.gov
Direct Method: This method achieves separation of the enantiomers without derivatization by using a chiral stationary phase (CSP), such as Chiralpak AD-RH. nih.govnih.gov
These methods were successfully applied to determine the enantiomeric ratio of HNEA in complex biological samples like rat brain mitochondrial lysates, demonstrating the power of HPLC in studying stereoselective metabolism. nih.gov
| Parameter | HPLC Method for this compound |
| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Stationary Phase | Newcrom R1 (or other C18 columns) |
| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid |
| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, Formic Acid |
| Applications | Analytical quantification, Preparative separation, Pharmacokinetics |
Gas Chromatography-Olfactometry (GC-O) for Sensory Analysis
Spectroscopic and Spectrometric Characterization
Following chromatographic separation, spectroscopic and spectrometric techniques are employed for the definitive identification and structural elucidation of this compound and its metabolites.
Mass Spectrometry (MS), particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is the gold standard for the identification of this compound and its profiling in metabolic studies. chemijournal.com Metabolomics analysis frequently relies on GC-MS for the comprehensive profiling of compounds in biological samples. chemijournal.com
In the context of lipid peroxidation, MS has been instrumental in characterizing metabolites of 4-hydroxy-2-nonenal (HNE). Following administration of HNE to rats, urinary metabolites were separated by HPLC and unequivocally characterized using GC/MS and electrospray ionization tandem mass spectrometry (ESI/MS/MS). acs.org These studies identified that a significant portion of polar HNE metabolites arise from the ω-oxidation of 4-hydroxy-2-nonenoic acid (HNA). acs.org The mass spectra for key metabolites like 4,9-dihydroxy-2-nonenoic acid have been obtained and documented, providing a basis for their identification in biological fluids. researchgate.net The Human Metabolome Database also provides predicted LC-MS/MS spectra for this compound, which can serve as a reference for its identification in untargeted metabolomics experiments. hmdb.ca
While crystal structure determinations for α,β-unsaturated carboxylic acids were historically scarce, recent research has successfully elucidated the molecular structure of (E)-non-2-enoic acid using single-crystal X-ray diffraction. mdpi.commdpi.com This analysis provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of the molecules in the solid state.
(E)-non-2-enoic acid was crystallized from an ethanolic solution at low temperatures. mdpi.com The analysis revealed that it crystallizes in the monoclinic space group P2₁/c. mdpi.comnih.govresearchgate.net A key feature of its crystal structure is the formation of centrosymmetric dimers, where two molecules are linked by a pair of strong O–H∙∙∙O hydrogen bonds between their carboxylic acid groups. mdpi.com This dimeric arrangement is a common characteristic among other α,β-unsaturated carboxylic acids. mdpi.com
| Parameter | Crystal Data for (E)-non-2-enoic acid mdpi.com |
| Chemical Formula | C₉H₁₆O₂ |
| Formula Weight | 156.22 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.6473 Å, b = 5.2855 Å, c = 17.0313 Å |
| β = 106.0985° | |
| Volume (V) | 920.87 ų |
| Molecules per unit cell (Z) | 4 |
Mass Spectrometry (MS) for Identification and Metabolite Profiling
Development of Advanced Detection Methods in Complex Biological Matrices
Detecting and quantifying this compound in complex biological matrices, such as skin, blood, or tissue, presents a significant analytical challenge due to the low concentrations of the analyte and the presence of numerous interfering substances. unil.ch Research is focused on developing more sensitive and robust methods to overcome these hurdles.
The trend in modern analytical chemistry is toward the use of high-resolution mass spectrometry (HRMS) coupled with advanced separation techniques like Ultra-Performance Liquid Chromatography (UPLC). For instance, UPLC combined with ion mobility spectrometry and quadrupole time-of-flight mass spectrometry (UPLC-IMS-QToF-MS) has been used to identify various lipid degradation products, including carboxylic acids, in complex samples like aged latent fingermarks. unil.ch
Another area of development involves novel sampling techniques designed for non-invasive or minimally invasive collection from biological surfaces. Wearable extractive sampling devices, such as patches made of polydimethylsiloxane (B3030410) (PDMS) or agarose (B213101) hydrogel micropatches, are being explored to capture skin metabolites. mdpi.com When coupled with highly sensitive MS detection, these simple devices can provide a wealth of information on the skin metabolome, which includes a variety of fatty acids and other lipids. mdpi.com These advanced workflows, combining innovative sampling with powerful analytical instrumentation like LC-MS/MS, are crucial for the future of metabolite analysis, enabling the detection of trace-level compounds like this compound for applications in clinical diagnostics, forensic science, and environmental monitoring. uoa.gr
Structure Activity Relationship Sar Studies of 2 Nonenoic Acid and Derivatives
Impact of Stereochemistry on Biological Efficacy (cis vs. trans isomers)
The spatial arrangement of atoms, or stereochemistry, particularly the configuration of the double bond in 2-nonenoic acid, plays a significant role in its physical and biological properties. The cis and trans isomers of this compound exhibit different characteristics.
In enzymatic conversions, the stereochemistry of the substrate can dictate the efficiency and outcome of the reaction. For example, studies with unspecific peroxygenases (UPOs) have shown that these enzymes can act on trans-2-nonenoic acid. mdpi.comresearchgate.net The conversion rates and the types of products formed can vary depending on the enzyme and the substrate's isomeric form. For instance, CglUPO was found to be particularly effective in converting trans-2-nonenoic acid. mdpi.com While many studies use mixtures of isomers, research on other unsaturated fatty acids like 3-hexenoic acid, where pure cis and trans isomers were available, demonstrated nearly equal conversion levels by CglUPO, suggesting that for some enzymes, the isomeric form at certain positions might not drastically alter reactivity. mdpi.comresearchgate.net
The specific stereochemistry is also crucial for the biological activity of more complex derivatives. For example, the (2S)- configuration in some derivatives is noted to be a key factor influencing their biological interactions. cymitquimica.com
Functional Group Modifications and Their Influence on Activity
Altering the functional groups of this compound can significantly modify its biological activity, including its antimicrobial spectrum and other therapeutic properties.
The introduction of methyl branches to the nonanoic acid chain has been a strategy to explore new antimicrobial agents. A study on seven methyl-branched derivatives of n-nonanoic acid (MNA), with methyl groups at positions 2, 3, 4, 5, 6, 7, and 8, revealed varied antimicrobial activity against a panel of bacteria and fungi. mu.edu.trresearchgate.net
All synthesized MNA compounds showed some level of activity against Gram-positive bacteria. mu.edu.trresearchgate.net Notably, 2-MNA and 5-MNA demonstrated remarkable inhibitory effects against Candida utilis and Sarcina lutea. mu.edu.trresearchgate.net Furthermore, a subset of these derivatives, specifically 4-MNA, 7-MNA, and 8-MNA, were uniquely active against Streptomyces. mu.edu.trresearchgate.net These findings underscore that the position of the methyl group is a critical determinant of the antimicrobial spectrum.
Below is a table summarizing the antimicrobial activity of methyl-branched nonanoic acid derivatives:
| Compound | Activity against Gram-positive bacteria | Activity against C. utilis & S. lutea | Activity against Streptomyces |
| 2-MNA | Varied | Remarkable | - |
| 3-MNA | Varied | - | - |
| 4-MNA | Varied | - | Active |
| 5-MNA | Varied | Remarkable | - |
| 6-MNA | Varied | - | - |
| 7-MNA | Varied | - | Active |
| 8-MNA | Varied | - | Active |
Data sourced from studies on methyl-branched n-nonanoic acid derivatives. mu.edu.trresearchgate.net
The addition of a hydroxyl (-OH) group to the this compound structure can lead to derivatives with distinct biological profiles. 4-Hydroxy-2-nonenoic acid, for example, has garnered scientific interest for its potential therapeutic benefits. ontosight.ai The presence of the hydroxyl group at the fourth carbon, combined with the trans double bond, is crucial for its biological effects, which include anti-oxidative, anti-inflammatory, and neuroprotective properties. ontosight.ai
The position and nature of other substituents also play a role. For instance, the synthesis of this compound, (5-nitrofurfurylidene)hydrazide, introduces a nitrofuran moiety, a group known to be present in compounds with antimicrobial activity. ontosight.ai Research into such derivatives often focuses on their potential antimicrobial, anticancer, and anti-inflammatory activities. ontosight.ai
The conversion of trans-2-nonenoic acid by various UPOs can result in a range of hydroxylated products. mdpi.com The position of hydroxylation (e.g., at C2, C3, C6, C7, or C8) is dependent on the specific enzyme used, leading to a diverse array of hydroxy-nonenoic acid derivatives. mdpi.com This enzymatic modification highlights a pathway to generate novel derivatives with potentially unique biological activities.
Methyl-Branched Derivatives and Antimicrobial Spectrum
Correlation between Molecular Structure and Target Interaction Specificity
The precise arrangement of atoms and functional groups in this compound derivatives dictates their interaction with specific biological targets, such as enzymes or receptors. The trans configuration of the double bond in 4-hydroxy-2-nonenoic acid, for instance, is critical for its shape and ability to interact with cellular targets, thereby influencing its biological effects. ontosight.ai
In the context of antimicrobial activity, the structural variations among methyl-branched nonanoic acids likely lead to different interactions with microbial cell membranes or intracellular targets, explaining their varied inhibitory spectra. mu.edu.trresearchgate.net For example, the unique activity of 4-MNA, 7-MNA, and 8-MNA against Streptomyces suggests a specific structural requirement for interacting with a target in this particular genus. mu.edu.trresearchgate.net
More complex derivatives found in nature, such as those incorporated into lipopeptides, exhibit highly specific activities based on their intricate structures. For example, azumamides, which contain unnatural β-amino acids like 3-amino-2-methyl-5-nonenoic acid derivatives, are histone deacetylase (HDAC) inhibitors. mdpi.com The specific stereochemistry and the nature of the side chains in these complex molecules are essential for their potent biological activity. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach used to find relationships between the chemical structures of compounds and their biological activities. researchgate.netphyschemres.org These models aim to predict the activity of new, untested compounds based on their structural features, known as molecular descriptors. nih.gov
The development of a QSAR model involves several key steps: data preparation, descriptor calculation, model building using statistical methods like multiple linear regression, and rigorous validation. physchemres.orgnih.gov For aliphatic carboxylic acids, QSAR studies have been conducted to predict properties like toxicity. researchgate.net These models often use descriptors such as the n-octanol-water partition coefficient (log Kp), which relates to a compound's permeability, as well as various electrotopological and quantum chemical parameters. researchgate.netnih.gov
While specific QSAR models solely for this compound and its direct derivatives are not extensively detailed in the provided results, the principles of QSAR are broadly applicable. For instance, QSAR models have been developed for fatty acids to predict their melting and boiling points, which are crucial for industrial applications. isarpublisher.com These models demonstrate that properties can be reliably predicted from molecular structure. isarpublisher.com The application of QSAR to a series of related compounds, such as quinoline (B57606) derivatives, has also been used to predict their inhibitory activity against specific biological targets, aiding in the design of more potent molecules. nih.gov This methodology could be applied to this compound derivatives to predict their antimicrobial or other biological activities and to guide the synthesis of new compounds with enhanced efficacy.
Future Directions in 2 Nonenoic Acid Research
Elucidation of Undiscovered Biological Roles
While 2-nonenoic acid has been identified in various biological contexts, including royal jelly and as a metabolic product in microorganisms, its complete spectrum of biological activities remains to be fully elucidated. ontosight.aiontosight.ai Future research will likely focus on uncovering novel physiological and pathological roles.
Initial studies have pointed towards its potential antimicrobial and anti-inflammatory properties, suggesting a role in host defense and immune modulation. ontosight.ai Further investigation is warranted to understand the precise mechanisms behind these effects and to identify the specific cellular targets and signaling pathways involved. For instance, its interaction with G-protein-coupled odorant receptors suggests a potential role in cell signaling that extends beyond olfaction. acs.org
Moreover, the presence of this compound has been noted in the metabolome of zebrafish intestines following infection, hinting at its involvement in host-microbiome interactions and pathogenesis. nih.gov Exploring its role in the context of various diseases, from infections to metabolic disorders, could reveal new therapeutic possibilities. A proposed area for future research includes biological screening to further evaluate its antimicrobial and anti-inflammatory properties. vulcanchem.com
Exploration of Novel Biosynthetic Pathways and Engineering Strategies
The biosynthesis of this compound and related compounds is an area ripe for discovery. While it is known to be a product of fatty acid metabolism, the specific enzymatic pathways and regulatory networks governing its production in many organisms are not fully understood. hmdb.carsc.org Recent studies have begun to uncover novel pathways, such as the involvement of a unique cofactor in the decarboxylation of α,β-unsaturated acids, which could be relevant to this compound biosynthesis. nih.gov
Metabolic engineering presents a promising strategy for the controlled production of this compound and its derivatives. nih.govresearchgate.net By leveraging and engineering biosynthetic pathways in microorganisms like Escherichia coli and Saccharomyces cerevisiae, it may be possible to produce these compounds in a sustainable and scalable manner. illinois.edunih.govfrontiersin.org Future research could focus on:
Identifying and characterizing novel enzymes and biosynthetic gene clusters from various organisms. nih.govresearchgate.net
Optimizing microbial hosts through techniques like adaptive laboratory evolution and genetic engineering to enhance production yields. nih.gov
Exploring alternative feedstocks and fermentation conditions to improve the economic viability of bio-based production.
A key challenge lies in the development of stereocontrolled synthesis methods, potentially through the use of transition-metal catalysts, to produce specific isomers of this compound for targeted applications. vulcanchem.com
Development of Advanced Analytical Techniques for Trace Analysis
The accurate detection and quantification of this compound, especially at trace levels in complex biological and environmental samples, is crucial for understanding its roles and distribution. Current analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), have been instrumental in its identification. nih.govresearchgate.net
However, future research will necessitate the development of more sensitive and selective analytical techniques. This is particularly important for distinguishing between its cis and trans isomers, which may have different biological activities. Advanced techniques that could be further developed and applied include:
High-Resolution Mass Spectrometry (HRMS): To provide high mass accuracy for confident identification in complex matrices. researchgate.net
Chiral Chromatography: To separate and quantify enantiomers, which is critical as different stereoisomers can have distinct biological effects. cuni.cz
Advanced Spectroscopic Methods: Such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for unambiguous structural confirmation.
Developing methods for the trace analysis of enantiomers in biological samples is particularly important, and indirect separation methods that introduce a highly sensitive tag could be beneficial. cuni.cz
Systems Biology Approaches to Understand Network Interactions
To gain a holistic understanding of this compound's function, it is essential to move beyond studying it in isolation and instead investigate its interactions within complex biological networks. Systems biology approaches, which integrate data from genomics, proteomics, and metabolomics, can provide a comprehensive view of how this compound influences and is influenced by other cellular components.
Future research in this area could involve:
Metabolomic Profiling: To map the metabolic changes that occur in response to varying levels of this compound. nih.gov
Network Analysis: To identify key genes, proteins, and metabolites that interact with this compound and to understand the functional consequences of these interactions.
Computational Modeling: To simulate and predict the behavior of biological systems in the presence of this compound, helping to generate new hypotheses for experimental validation.
These approaches will be invaluable for deciphering the compound's role in complex processes such as cellular signaling, metabolic regulation, and host-pathogen interactions.
Investigation of Ecological Impacts in Diverse Biomes
The presence and function of this compound are not limited to controlled laboratory settings. It has been detected in various natural environments, from the essential oils of plants to the metabolic byproducts of soil microbes. researchgate.netresearchgate.net Understanding its ecological impact across diverse biomes is a critical area for future research.
Investigations could focus on:
Allelopathic Interactions: Determining the role of this compound as a potential allelochemical, influencing the growth and development of neighboring plants and microorganisms.
Microbial Community Dynamics: Assessing how this compound shapes the composition and function of microbial communities in different ecosystems, such as soil and aquatic environments.
Response to Environmental Stress: Examining how the production of this compound in organisms like lichens is influenced by environmental factors such as elevation and climate change. researchgate.net
Such studies will provide valuable insights into the broader ecological significance of this versatile fatty acid and its contribution to the chemical communication and functioning of ecosystems.
Q & A
Q. What are the established synthetic pathways for 2-nonenoic acid, and how can researchers optimize yield and purity?
- Methodological Answer : Synthesis of this compound typically involves oxidation of 2-nonenal or hydrolysis of its methyl ester (CAS 111-79-5) . To optimize yield, control reaction conditions (e.g., temperature, catalyst concentration) and validate intermediates via thin-layer chromatography (TLC) or NMR. Use positive controls (e.g., commercial this compound) to benchmark purity . The CRC Handbook lists its molecular formula (C₉H₁₆O₂) and melting point (~17°C), which can guide purification steps .
Q. Which analytical techniques are most effective for characterizing this compound in complex mixtures?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is preferred for volatile derivatives (e.g., methyl esters), while nuclear magnetic resonance (NMR) spectroscopy resolves structural isomers. For quantification, calibrate against certified reference materials (CRMs) and report limits of detection (LODs) . Cross-reference spectral data with the NIST Chemistry WebBook to confirm identity.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer : Conduct a scoping review to map existing literature, noting variations in experimental models (e.g., in vitro vs. in vivo), concentrations, and endpoints . For example, if one study reports antimicrobial activity but another does not, compare solvent systems (e.g., aqueous vs. lipid-based delivery) and bacterial strains. Use systematic review principles from the Cochrane Handbook to assess bias and heterogeneity .
Q. What strategies ensure reproducibility in studies investigating this compound’s mechanism of action?
- Methodological Answer :
- Reagent Validation : Document lot numbers and suppliers for all chemicals, including this compound (CAS 3760-11-0) .
- Blinding : Mask treatment groups during data collection and analysis to reduce bias .
- Independent Replication : Collaborate with a separate lab to repeat key experiments, using identical protocols .
Q. How should researchers design dose-response studies for this compound in cellular models?
- Methodological Answer :
- Pilot Studies : Test a broad concentration range (e.g., 1–100 µM) to identify subtoxic and bioactive doses.
- Statistical Power : Calculate sample size using prior variance data; consult a statistician during planning .
- Controls : Include vehicle controls and reference compounds (e.g., undecenoic acid ) to contextualize effects.
Data Interpretation and Reporting
Q. What frameworks are recommended for analyzing conflicting solubility data of this compound?
- Methodological Answer : Compare solvent systems (polar vs. nonpolar) and temperatures used in conflicting studies. The CRC Handbook notes limited solubility in water , suggesting lipid-based solvents (e.g., ethanol) may enhance dissolution. Use Hansen solubility parameters to predict compatibility .
Q. How can researchers ethically address gaps in toxicity data for this compound in vertebrate models?
- Methodological Answer : Follow institutional animal care guidelines and justify sample sizes ethically . Prioritize in silico models (e.g., QSAR) or invertebrate assays (e.g., Daphnia) before vertebrate testing. Report all excluded data and rationale .
Literature and Data Synthesis
Q. What methodologies support systematic reviews of this compound’s role in lipid metabolism?
- Methodological Answer :
- Search Strategy : Use Boolean operators (e.g., "this compound AND lipid biosynthesis") across databases like PubMed and Scopus .
- Data Extraction : Tabulate findings by study design, model organism, and outcomes .
- Meta-Analysis : Pool data from homogeneous studies to assess effect sizes, acknowledging heterogeneity via I² statistics .
Experimental Design Considerations
Q. What are best practices for stabilizing this compound in long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
